molecular formula C22H17Cl2N3O B10874651 5-chloro-3-(4-chlorophenyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

5-chloro-3-(4-chlorophenyl)-1-methyl-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide

Cat. No.: B10874651
M. Wt: 410.3 g/mol
InChI Key: UVFQDEPLMUCMHK-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)-1-methyl-N-(2-pyridylmethyl)-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chlorinated phenyl group, a pyridylmethyl group, and a carboxamide functional group attached to an indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-(4-chlorophenyl)-1-methyl-N-(2-pyridylmethyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position.

    Substitution Reactions: The chlorinated indole undergoes substitution reactions to introduce the 4-chlorophenyl and pyridylmethyl groups. These reactions often involve the use of organometallic reagents like Grignard reagents or organolithium compounds.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of the substituted indole with an appropriate amine and a coupling reagent like carbodiimide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-chlorophenyl)-1-methyl-N-(2-pyridylmethyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can reduce the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorinated positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Organometallic reagents, nucleophiles like amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

5-Chloro-3-(4-chlorophenyl)-1-methyl-N-(2-pyridylmethyl)-1H-indole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its interaction with biological targets.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-chloro-3-(4-chlorophenyl)-1-methyl-N-(2-pyridylmethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxamides: Compounds with similar indole cores and carboxamide functional groups.

    Chlorinated Indoles: Indole derivatives with chlorine atoms at various positions.

    Pyridylmethyl Indoles: Indole derivatives with pyridylmethyl groups.

Uniqueness

5-Chloro-3-(4-chlorophenyl)-1-methyl-N-(2-pyridylmethyl)-1H-indole-2-carboxamide is unique due to the specific combination of functional groups and the positions of the chlorine atoms. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H17Cl2N3O

Molecular Weight

410.3 g/mol

IUPAC Name

5-chloro-3-(4-chlorophenyl)-1-methyl-N-(pyridin-2-ylmethyl)indole-2-carboxamide

InChI

InChI=1S/C22H17Cl2N3O/c1-27-19-10-9-16(24)12-18(19)20(14-5-7-15(23)8-6-14)21(27)22(28)26-13-17-4-2-3-11-25-17/h2-12H,13H2,1H3,(H,26,28)

InChI Key

UVFQDEPLMUCMHK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C(=C1C(=O)NCC3=CC=CC=N3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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